(3-Ethyl-1-adamantyl)methanol
Overview
Description
“(3-Ethyl-1-adamantyl)methanol” is a chemical compound with the CAS number 1291486-01-5 . It is related to other compounds such as ethyl 3-[1-adamantyl(ethyl)amino]propylcarbamate hydrochloride and (3-ETHYL-1-ADAMANTYL)ACETIC ACID .
Synthesis Analysis
The synthesis of adamantane derivatives, including “this compound”, is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis
Adamantane derivatives have a unique structural property due to their caged hydrocarbon structure . This structure provides them with high reactivity, making them suitable as starting materials for the synthesis of various functional adamantane derivatives .Chemical Reactions Analysis
Adamantane derivatives, including “this compound”, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantane derivatives have unique physical and chemical properties due to their caged hydrocarbon structure. They are characterized by a high degree of symmetry, high reactivity, and unique stability .Scientific Research Applications
Solvent-Driven Rotamerization
Research on similar adamantyl derivatives, such as 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, indicates a dynamic behavior of rotamers influenced by solvent types. The studies highlight solvent-driven rotamerization, showcasing how different solvents affect the equilibrium between two rotameric forms through inter- and intramolecular hydrogen bonding. This suggests potential applications in studying solvent effects on molecular structures and reactivity (Lomas, 2001).
Hydrogen Bonding and Rotational Barriers
Further studies on 2-alkoxyphenyl(α,α-dialkyl)methanols, with adamantyl groups, have revealed the influence of solvents on hydrogen bonding and rotational barriers. This highlights the compound's potential in studying steric effects and the interplay between molecular conformation and environment, offering insights into molecular dynamics and interactions (Lomas & Adenier, 2001).
Carbocation Reduction and Hydride Transfer
The carbocation formed from adamantyl-substituted compounds undergoes intriguing chemical transformations like hydrosilane reduction and 1,5-hydride transfer. These reactions offer a framework for understanding carbocation behavior, potentially contributing to fields like synthetic chemistry and mechanism elucidation (Lomas & Vauthier, 2000).
Steric Effects in Ionic Hydrogenation
Adamantyl derivatives have been used to study the steric effects in the ionic hydrogenation of compounds, elucidating how different groups affect the reaction pathway and product formation. This research could be critical in fine-tuning reactions for synthetic chemistry applications (Lomas & Vaissermann, 2010).
Reactivity of Adamantyl-Substituted Compounds
The reactivity of adamantyl-substituted metallenes with various double bonds has been a subject of theoretical studies, shedding light on the reactivity trends of these compounds. Such studies are vital for understanding and predicting the behavior of adamantyl-related compounds in various chemical reactions (Bo Li & Su, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of adamantane derivatives, including “(3-Ethyl-1-adamantyl)methanol”, involve the development of novel methods for their preparation and the exploration of their polymerization reactions . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
Properties
IUPAC Name |
(3-ethyl-1-adamantyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)9-14/h10-11,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWYCXNTFCFKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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